PNU 109291

Übersicht

Beschreibung

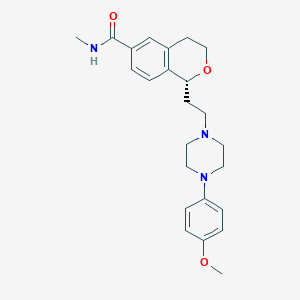

PNU109291 is a potent and selective agonist of the 5-hydroxytryptamine receptor 1D (5-HT1D). This compound is primarily used in scientific research to study its effects on the nervous system, particularly in relation to migraine disorders . The chemical structure of PNU109291 is characterized by its molecular formula C24H31N3O3 and a molecular weight of 409.52 g/mol .

Vorbereitungsmethoden

The synthesis of PNU109291 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial production methods for PNU109291 are also not widely available in the public domain. Typically, such compounds are produced in specialized facilities that adhere to strict regulatory standards to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

PNU109291 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere. Übliche Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation von PNU109291 beispielsweise zur Bildung von Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine liefern kann .

Wissenschaftliche Forschungsanwendungen

PNU109291 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Referenzverbindung verwendet, um die Eigenschaften und das Verhalten von 5-Hydroxytryptamin-Rezeptoragonisten zu untersuchen.

Biologie: In Experimenten eingesetzt, um die Rolle von 5-Hydroxytryptamin-Rezeptoren bei verschiedenen biologischen Prozessen zu verstehen, darunter Neurotransmission und Signaltransduktion.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung von Migräne-Erkrankungen und anderen Erkrankungen des Nervensystems.

5. Wirkmechanismus

PNU109291 übt seine Wirkung aus, indem es selektiv an den 5-Hydroxytryptamin-Rezeptor 1D bindet und diesen aktiviert. Diese Aktivierung führt zu einer Reihe von intrazellulären Signalereignissen, die letztendlich zur Modulation der Neurotransmitterfreisetzung und der neuronalen Erregbarkeit führen. Die Verbindung reduziert die durch die Stimulation des Trigeminusganglions induzierte extravasale Dura-Plasma, ein Schlüsselfaktor in der Pathophysiologie von Migräne .

Wirkmechanismus

PNU109291 exerts its effects by selectively binding to and activating the 5-hydroxytryptamine receptor 1D. This activation leads to a series of intracellular signaling events that ultimately result in the modulation of neurotransmitter release and neuronal excitability. The compound reduces dural plasma extravasation evoked by trigeminal ganglion stimulation, which is a key mechanism in the pathophysiology of migraines .

Vergleich Mit ähnlichen Verbindungen

PNU109291 ist einzigartig in seiner hohen Selektivität und Potenz als 5-Hydroxytryptamin-Rezeptor 1D-Agonist. Ähnliche Verbindungen umfassen:

Sumatriptan: Ein weiterer 5-Hydroxytryptamin-Rezeptoragonist, der zur Behandlung von Migräne eingesetzt wird.

Rizatriptan: Ein selektiver 5-Hydroxytryptamin-Rezeptoragonist mit ähnlichen therapeutischen Anwendungen.

Zolmitriptan: Bekannt für seine Wirksamkeit bei der Behandlung von akuten Migräneanfällen.

Im Vergleich zu diesen Verbindungen bietet PNU109291 ein unterschiedliches Profil hinsichtlich seiner Selektivität und Potenz, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Eigenschaften

CAS-Nummer |

187665-60-7 |

|---|---|

Molekularformel |

C24H31N3O3 |

Molekulargewicht |

409.5 g/mol |

IUPAC-Name |

(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide |

InChI |

InChI=1S/C24H31N3O3/c1-25-24(28)19-3-8-22-18(17-19)10-16-30-23(22)9-11-26-12-14-27(15-13-26)20-4-6-21(29-2)7-5-20/h3-8,17,23H,9-16H2,1-2H3,(H,25,28)/t23-/m1/s1 |

InChI-Schlüssel |

UDLSEQDYARNKTL-HSZRJFAPSA-N |

SMILES |

CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC |

Isomerische SMILES |

CNC(=O)C1=CC2=C(C=C1)[C@H](OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC |

Kanonische SMILES |

CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

PNU109291; PNU 109291; PNU-109291. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.